c-Myc Peptide
Overview
Description
C-Myc Peptide, also known as Myc-tag peptide, is a synthetic peptide commonly used to competitively bind Anti-c-Myc antibodies, thereby eluting Myc-tag fusion proteins bound to Anti-Myc antibodies during immunoprecipitation . The amino acid sequence of c-Myc Peptide corresponds to the 410-419 sequence of the C-terminal of human c-Myc protein .
Synthesis Analysis
The synthesis of c-Myc inhibitors has been explored in various studies. For instance, a study discussed the development, synthesis, and validation of improved c-Myc/Max inhibitors . Another study focused on the production of anti-c-Myc monoclonal antibodies .Molecular Structure Analysis
The c-Myc Peptide is a synthetic peptide with a molecular weight of 1203.3. The amino acid sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu, which corresponds to the amino acids 410-419 of the C-terminal of human c-myc . A study identified a conformational switch in the c-Myc amino-terminal transactivation domain that cycles between a closed, inactive, and an open, active conformation .Chemical Reactions Analysis
The c-Myc Peptide has been shown to undergo conformational changes. For instance, a study showed that the polyphenol epigallocatechin gallate (EGCG) can modulate the conformational landscape of coreMYC . Another study discussed the construction of a bicyclic peptide library .Physical And Chemical Properties Analysis
The c-Myc Peptide is a synthetic peptide with a molecular weight of 1203.3 . It is supplied as a lyophilized powder . The amino acid sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu .Scientific Research Applications
Surface-Enhanced Raman Scattering (SERS) for Cancer Diagnosis
- Research Application : A SERS assay developed for quantifying c-MYC in blood samples, offering a noninvasive diagnostic tool for cancer detection (Pazos et al., 2016).
c-Myc Inhibition for Cancer Therapy
- Research Application : A study demonstrating that a small molecule, L755507, can disrupt c-Myc–MAX heterodimerization, thereby inhibiting the growth of Myc-expressing cells, suggesting potential for c-Myc-targeted cancer therapy (Singh et al., 2021).
Macropinocytosis for Cancer Treatment
- Research Application : Utilizing macropinocytosis to deliver peptides like Omomyc for intracellular cancer treatment, highlighting alternative approaches to target Myc-driven cancer (Wang et al., 2021).
Wound Healing Activity
- Research Application : Myticin C, an antimicrobial peptide, showing potential biotechnological application in wound healing, as evidenced in human keratinocytes and zebrafish models (Rey-Campos et al., 2020).
Peptide Interaction with c-MYC Quadruplex
- Research Application : Exploring peptides for selective stabilization or destabilization of the c-MYC quadruplex, leading to apoptotic signaling in cancer cells (Sengupta et al., 2018).
c-Myc Function Modulation by RASSF7
- Research Application : Investigating the role of RASSF7 in destabilizing c-Myc protein and inhibiting c-Myc-mediated oncogenic transformation (Kumaraswamy et al., 2018).
c-Myc Inhibitory Polypeptide for Tumor Growth Inhibition
- Research Application : A thermally targeted c-Myc inhibitory polypeptide showing efficacy in reducing tumor growth in breast cancer models (Bidwell et al., 2012).
Safety And Hazards
The c-Myc Peptide is intended for scientific research use only and should not be used for clinical diagnosis or treatment, or in food or drugs . It should be stored at -20°C to avoid repeated freeze-thaw cycles . For safety and health, it is recommended to wear lab coats and disposable gloves when handling the product .
Future Directions
The c-Myc Peptide holds immense promise for future research and therapeutic applications. For instance, a study discussed the potential of a first-in-class c-Myc inhibitor showing in vivo efficacy in lung cancer models . Another study highlighted the potential of this peptide to change MYC’s physical properties and inhibit its role in transcription activities . The development of shape-shifting compounds to target c-Myc and other disordered transcription factors for cancer treatment is a promising future direction .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCJJJFQQRDOBC-VBFAXUBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c-Myc Peptide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.